molecular formula C6H7NO2S2 B1518692 2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]acetic acid CAS No. 933757-96-1

2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]acetic acid

Cat. No.: B1518692
CAS No.: 933757-96-1
M. Wt: 189.3 g/mol
InChI Key: ZSBUPURMNJXHDH-UHFFFAOYSA-N
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Description

“2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]acetic acid” is a chemical compound with the molecular weight of 251.33 . It is also known as “2-{[(1,3-thiazol-4-yl)methyl]sulfanyl}benzoic acid” with the CAS Number: 930395-77-0 .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The InChI code for this compound is 1S/C11H9NO2S2/c13-11(14)9-3-1-2-4-10(9)16-6-8-5-15-7-12-8/h1-5,7H,6H2,(H,13,14) .

Scientific Research Applications

Synthesis and Chemical Behavior

  • Synthetic Protocols and Chemical Reactions : A protocol for synthesizing 2-heterocyclic acetic acid derivatives was developed, involving the conjugate addition of allyl mercaptan to an acrylate containing a tethered olefinic site followed by ring-closing metathesis (RCM). The study noted that while sulfanyl derivatives were unreactive, sulfoxide and sulfone analogues yielded thiazocines in fair to excellent yields. The sulfoxide oxidation state was also demonstrated as a protective group for sulfides inert to RCM (Bates et al., 2004).

Biological Activity and Applications

  • Biological Activity of Heteroatomic Compounds : Research highlighted the synthesis of new sulfur- and nitrogen-containing thiourea and acetophenone derivatives, demonstrating significant biological activities. Compounds like 1-(6-Methyl-3-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl)ethanone showcased notable antioxidant effects and influenced the functioning of biological membranes. The compound also exhibited the potential for drug development due to its ability to bind to carrier proteins, as evident from its effect on increasing the membrane potential of mitochondria (Farzaliyev et al., 2020).

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

Biochemical Analysis

Biochemical Properties

2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]acetic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator. For instance, it may interact with enzymes such as thiazole kinase, which is involved in the thiazole biosynthesis pathway. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces, which can influence the compound’s activity and stability in biochemical reactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound can alter gene expression by acting on transcription factors or epigenetic modifiers, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Alternatively, it can activate enzymes by inducing conformational changes that enhance their activity. These interactions can also lead to changes in gene expression, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or pH extremes. Long-term exposure to this compound in in vitro or in vivo studies can lead to cumulative effects on cellular function, including potential cytotoxicity or adaptive cellular responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as modulating metabolic pathways or enhancing cellular function. At high doses, it can lead to toxic or adverse effects, including organ toxicity or systemic inflammation. Threshold effects are often observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound may participate in the thiazole biosynthesis pathway, where it acts as a substrate or inhibitor of key enzymes. Additionally, it can influence the levels of metabolites such as thiamine, which is derived from thiazole-containing compounds. These interactions can have downstream effects on cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active or passive transport mechanisms, depending on its physicochemical properties. Once inside the cell, it may bind to intracellular proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions can influence the compound’s bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can modulate gene expression and chromatin structure .

Properties

IUPAC Name

2-(1,3-thiazol-4-ylmethylsulfanyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S2/c8-6(9)3-10-1-5-2-11-4-7-5/h2,4H,1,3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSBUPURMNJXHDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CS1)CSCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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